Dodecyl b-D-glucopyranoside
Overview
Description
n-Dodecyl-β-D-Glucopyranoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is a long-chain alkyl glycopyranoside, which means it consists of a dodecyl (twelve-carbon) chain attached to a glucose molecule. This compound is known for its ability to solubilize membrane proteins while maintaining their native state, making it invaluable in studies involving membrane-bound proteins .
Mechanism of Action
- The compound directly interacts with the lipids in the stratum corneum, affecting their organization .
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Lauryl glucoside plays a significant role in biochemical reactions primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and stability of hydrophobic compounds. Lauryl glucoside is known to interact with enzymes such as lipases and proteases, facilitating the breakdown of fats and proteins. These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
Lauryl glucoside affects various types of cells and cellular processes. It is known to influence cell function by altering cell membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, lauryl glucoside can enhance the uptake of certain molecules by increasing membrane fluidity. It has also been observed to have minimal cytotoxic effects, making it suitable for use in formulations intended for sensitive skin .
Molecular Mechanism
The molecular mechanism of lauryl glucoside involves its ability to disrupt lipid bilayers, thereby increasing membrane permeability. This disruption is due to the insertion of the hydrophobic lauryl chain into the lipid bilayer, while the glucoside moiety interacts with the polar head groups of the lipids. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, lauryl glucoside can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lauryl glucoside can change over time. It is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions. Over time, lauryl glucoside may hydrolyze, leading to a decrease in its surfactant properties. Long-term exposure to lauryl glucoside in in vitro studies has shown that it can maintain cell viability and function, although prolonged exposure may lead to mild irritation in some cell types .
Dosage Effects in Animal Models
The effects of lauryl glucoside vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At higher doses, lauryl glucoside can cause irritation and toxicity, particularly in the gastrointestinal tract when administered orally. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .
Metabolic Pathways
Lauryl glucoside is involved in metabolic pathways related to its breakdown and utilization. It is metabolized by glycosidases, which cleave the glucoside bond, releasing glucose and lauryl alcohol. These metabolites can then enter standard metabolic pathways, such as glycolysis for glucose and fatty acid oxidation for lauryl alcohol. The interaction with glycosidases is crucial for its biodegradability and minimal environmental impact .
Transport and Distribution
Within cells and tissues, lauryl glucoside is transported and distributed via passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Lauryl glucoside tends to accumulate in lipid-rich areas due to its hydrophobic nature, which can influence its localization and effectiveness as a surfactant .
Subcellular Localization
Lauryl glucoside is primarily localized in the cell membrane due to its amphiphilic nature. It can also be found in other membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus, where it may influence membrane dynamics and protein processing. The subcellular localization of lauryl glucoside is directed by its hydrophobic lauryl chain and hydrophilic glucoside moiety, which target it to specific membrane environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Dodecyl-β-D-Glucopyranoside typically involves the reaction of dodecanol with glucose. The process can be catalyzed by acids or enzymes to facilitate the glycosidic bond formation. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts.
Solvents: Organic solvents such as methanol or ethanol to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of n-Dodecyl-β-D-Glucopyranoside is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity dodecanol and glucose.
Catalysis: Use of immobilized enzymes to catalyze the reaction efficiently.
Purification: The product is purified through crystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
n-Dodecyl-β-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The hydroxyl groups on the glucose moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid or dodecanal.
Reduction: Dodecanol.
Substitution: Various alkyl or acyl derivatives of n-Dodecyl-β-D-Glucopyranoside.
Scientific Research Applications
n-Dodecyl-β-D-Glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in micelle formation studies.
Biology: Essential for solubilizing membrane proteins for structural and functional studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Octyl-β-D-Glucopyranoside: Another non-ionic surfactant with a shorter alkyl chain.
Decyl-β-D-Glucopyranoside: Similar to n-Dodecyl-β-D-Glucopyranoside but with a ten-carbon chain.
n-Dodecyl-β-D-Maltoside: Contains a maltose moiety instead of glucose.
Uniqueness
n-Dodecyl-β-D-Glucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. Its longer alkyl chain compared to octyl and decyl derivatives provides better solubilization capabilities for larger and more hydrophobic proteins .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDGJJWBIBVIA-UYTYNIKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891954 | |
Record name | Dodecyl glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59122-55-3 | |
Record name | Dodecyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.